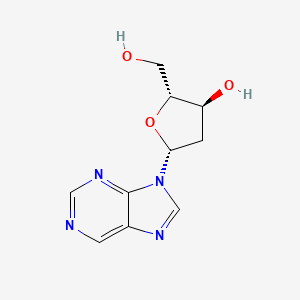

2'-Deoxynebularine

Description

Significance of Nucleoside Analogs in Chemical Biology Research

Nucleoside analogs are synthetic molecules that mimic the structure of natural nucleosides, the fundamental building blocks of DNA and RNA. ontosight.ai These structural mimics, which can be chemically synthesized and optimized, have become indispensable tools in medicinal chemistry and chemical biology. Their significance lies in their ability to be recognized and utilized by cellular or viral enzymes due to their structural similarity to their natural counterparts. Once inside an organism, they are typically phosphorylated to their triphosphate form.

This metabolic activation allows them to participate in key biological processes, often with disruptive effects. Nucleoside analogs can function in two primary ways: by competitively inhibiting essential enzymes involved in processes like cancer cell growth or viral replication, or by being incorporated into growing DNA or RNA chains. This incorporation can alter the function of the nucleic acid by changing base pairing, leading to mutations, inhibiting chain elongation, or even inducing cell death.

The broad applicability of nucleoside analogs is evident in their use as antiviral agents against infections like HIV, herpes, and hepatitis, and as anticancer agents for various malignancies. ontosight.ai Beyond therapeutics, they serve as crucial research reagents and diagnostic tools, enabling the study of nucleic acid structure and function.

Historical Context and Discovery of 2'-Deoxynebularine

The journey of this compound is rooted in the broader history of nucleoside chemistry. The parent compound, nebularine (B15395), is a naturally occurring purine (B94841) ribonucleoside. The synthesis of this compound (dN), a derivative lacking the 2'-hydroxyl group on the ribose sugar, was first described in a 1986 study. researchgate.net This research focused on preparing synthetic oligonucleotides containing this compound and another analog, 2'-deoxyxanthosine (B1596513) (dX), to study their properties within DNA duplexes. researchgate.net The development of methods for creating these modified oligonucleotides was a significant step, allowing researchers to investigate the effects of these unnatural bases on DNA structure and stability. researchgate.net

Overview of Research Trajectories for this compound

Research involving this compound has primarily explored its utility as a molecular probe to understand DNA structure, recognition, and replication. A significant area of investigation has been its use as a "universal" or "degenerate" base in oligonucleotides. glenresearch.comgenelink.com In this context, it is used in primers for genetic sequencing and analysis where it can pair with low, though unequal, affinity to the four natural bases. glenresearch.comgenelink.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C10H12N4O3 | N/A |

| IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,9-dihydropurin-6-one | N/A |

| Primary Application | Research tool in chemical biology | |

| Key Research Area | Universal base in oligonucleotides | glenresearch.com |

| Observed In-Vitro Activity | Inhibition of HIV-1 replication |

Structure

2D Structure

3D Structure

Properties

CAS No. |

4546-68-3 |

|---|---|

Molecular Formula |

C10H12N4O3 |

Molecular Weight |

236.23 g/mol |

IUPAC Name |

2-(hydroxymethyl)-5-purin-9-yloxolan-3-ol |

InChI |

InChI=1S/C10H12N4O3/c15-3-8-7(16)1-9(17-8)14-5-13-6-2-11-4-12-10(6)14/h2,4-5,7-9,15-16H,1,3H2 |

InChI Key |

WJBNIBFTNGZFBW-UHFFFAOYSA-N |

SMILES |

C1C(C(OC1N2C=NC3=CN=CN=C32)CO)O |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=CN=CN=C32)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=CN=CN=C32)CO)O |

Synonyms |

2'-deoxynebularine 9-(beta-D-2'-deoxyribofuranosyl)purine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Deoxynebularine

Classical and Contemporary Approaches to 2'-Deoxynebularine Synthesis

The synthesis of this compound has been approached through various chemical and enzymatic methods. Early methods often involved multi-step processes with variable yields, leading to the development of more efficient and reliable strategies.

Glycosylation Strategies for Purine (B94841) Nucleosides

A common strategy for the synthesis of purine nucleosides is the glycosylation of a purine base with a protected deoxyribose sugar. The Vorbrüggen glycosylation is a widely used method, which typically involves the reaction of a silylated heterocyclic base with a per-O-acylated sugar derivative in the presence of a Lewis acid catalyst. For the synthesis of this compound, this would involve the coupling of purine with an appropriately protected 2-deoxyribose derivative. Controlling the regioselectivity (N7 vs. N9 substitution) and stereoselectivity (α vs. β anomer) is a key challenge in this approach.

Another approach involves the transglycosylation reaction, where the deoxyribosyl group is transferred from a pre-existing nucleoside to the purine base. This method can be catalyzed by enzymes, offering high selectivity.

De novo Synthesis Routes

De novo synthesis involves the construction of the purine ring system onto a pre-existing ribose or deoxyribose scaffold. While this approach can provide unambiguous regiochemistry of glycosylation, it is often a more lengthy and complex process compared to glycosylation strategies. One of the earlier reported syntheses of this compound involved the deamination of protected 2'-deoxyadenosine (B1664071). This method, however, was reported to give variable results and yield highly colored material.

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a powerful alternative to chemical methods, often providing high regio- and stereoselectivity under mild reaction conditions. Nucleoside 2'-deoxyribosyltransferases (NDTs) are key enzymes in this context. chemrxiv.org Specifically, NDT from Lactobacillus leichmannii has been effectively used to catalyze the transfer of the deoxyribosyl group from a pyrimidine (B1678525) nucleoside, such as thymidine, to purine, yielding this compound. chemrxiv.org This method is advantageous due to the use of inexpensive starting materials and environmentally friendly conditions.

A study demonstrated that purine nucleoside phosphorylase (PNP) can also catalyze the synthesis of this compound from deoxyribose-1α-phosphate and purine. The reaction conditions were optimized to be 5.2 mM of deoxyribose-1-phosphate and 5.0 mM of purine in a 1.0 mM phosphate (B84403) buffer (pH 6.8) at 40 ˚C, with 5 units/mL of PNP, leading to efficient product formation.

Synthesis of this compound Derivatives for Oligonucleotide Chemistry

The incorporation of this compound into synthetic oligonucleotides requires its conversion into a phosphoramidite (B1245037) derivative, the standard building block for solid-phase oligonucleotide synthesis. researchgate.net

Phosphoramidite Synthesis for Oligonucleotide Incorporation

The synthesis of this compound-CE phosphoramidite is a critical step for its use in automated DNA synthesizers. glenresearch.comntsbio.com The process typically involves the following steps:

Protection of the 5'-hydroxyl group: The 5'-hydroxyl group of this compound is protected with an acid-labile group, most commonly the 4,4'-dimethoxytrityl (DMT) group.

Phosphitylation: The 3'-hydroxyl group of the 5'-O-DMT-protected this compound is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the phosphoramidite moiety.

The resulting 5'-O-DMT-2'-deoxynebularine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite can then be used in standard solid-phase oligonucleotide synthesis protocols. During synthesis, a longer coupling time may be required for the addition of the this compound phosphoramidite compared to standard bases.

| Reagent/Step | Purpose | Common Protecting/Activating Group |

| 5'-Hydroxyl Protection | To prevent side reactions during phosphitylation and oligonucleotide synthesis. | 4,4'-Dimethoxytrityl (DMT) |

| Phosphitylation | To activate the 3'-hydroxyl for coupling during oligonucleotide synthesis. | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite |

| Solid-Phase Synthesis | To sequentially add nucleoside phosphoramidites to a growing oligonucleotide chain. | Controlled Pore Glass (CPG) Support |

Modifications at the 5'-Position

Modifications at the 5'-position of this compound can be introduced to attach labels or other functional groups. For instance, the attachment of a 9-Phenylxanthen-9-yl (pixyl) group at the 5'-O-position has been explored. This bulky lipophilic group can alter the properties of the nucleoside. Such modifications are typically introduced by reacting the 5'-hydroxyl group of the appropriately protected nucleoside with the desired modifying agent.

Base Modifications and Analogs of this compound

This compound, or 9-(β-D-2'-deoxyribofuranosyl)purine, is a synthetic purine nucleoside analog distinguished by the absence of any functional groups on its purine base. This unique structural feature makes it a subject of significant interest in the study of nucleic acid structure and function. It is considered an analog of 2'-deoxyadenosine but lacks the exocyclic amino group. This absence prevents it from forming standard Watson-Crick hydrogen bonds, leading to its classification as a "universal base" analog. genelink.com

The concept of a universal base revolves around a nucleoside that can be incorporated into a DNA or RNA sequence at positions of ambiguity and pair with any of the four canonical bases (adenine, guanine, cytosine, and thymine) without significantly disrupting the duplex structure. genelink.comcambio.co.uk this compound fulfills this role by contributing to base stacking interactions, a key stabilizing force in the DNA double helix, while exhibiting low and unequal hydrogen bonding with the natural bases. genelink.comcambio.co.uk Its utility is particularly pronounced in applications like the design of degenerate primers for PCR or probes for gene library screening, where the exact sequence may not be known. genelink.com

Several other nucleoside analogs have been developed and studied for similar universal base properties, allowing for a comparative analysis with this compound.

2'-Deoxyinosine (B131508) (dI): Like this compound, 2'-Deoxyinosine is a frequently used universal base analog. researchgate.net It can form wobble base pairs with all four natural bases. genelink.com Studies comparing the thermal stability of DNA duplexes containing these analogs show that both dN and dI generally destabilize the duplex compared to a standard Watson-Crick pair, but the extent of destabilization varies depending on the opposing base. researchgate.net

2'-Deoxyxanthosine (B1596513) (dX): The synthesis and properties of oligonucleotides containing 2'-Deoxyxanthosine have been studied alongside this compound. researchgate.net Research indicates that the stability of duplexes with dX is pH-dependent. At acidic pH, an unusual stabilization is observed when dX is paired with adenine (B156593) or cytosine. researchgate.net

Nitroazole Analogs: Compounds like 3-nitropyrrole (B1211435) 2'-deoxynucleoside and 5-nitroindole (B16589) have been developed as non-hydrogen-bonding universal base analogs. genelink.com These are designed to minimize electronic and steric interference while maximizing stacking interactions within the duplex. 5-nitroindole, in particular, has been shown to be an effective universal base, superior to 3-nitropyrrole in some contexts. genelink.com

The primary research findings on the impact of this compound and its analogs on DNA duplex stability are often presented through thermal melting (T_m) studies. The T_m is the temperature at which half of the double-stranded DNA molecules dissociate into single strands. A lower T_m value compared to a fully matched duplex indicates a less stable interaction. A 1986 study by Eritja, R., et al., provided key data on the thermal stabilities of duplexes containing this compound (dN), 2'-Deoxyinosine (dI), and 2'-Deoxyxanthosine (dX) paired against the four natural bases.

Data adapted from Eritja, R., et al. Nucleic Acids Research, 1986. researchgate.net This table illustrates that this compound generally forms the least stable pairs among the analogs tested at neutral pH, with its pairing to cytosine being the most stable of its combinations. In contrast, 2'-Deoxyinosine forms a relatively stable pair with cytosine. The behavior of 2'-Deoxyxanthosine is notably influenced by pH, showing significant stabilization with A and C at acidic conditions.

Further chemical derivatization of the this compound scaffold has been explored to create novel analogs with tailored properties. For example, a detailed synthetic protocol has been described for preparing oligonucleotides containing 2-guanidinoethyl-2'-deoxynebularine and 2-ureidoethyl-2'-deoxynebularine. These are generated through post-synthetic modification of a TFO (triplex-forming oligonucleotide) that contains a 2-aminoethyl-2'-deoxynebularine precursor. This precursor is synthesized from 2'-deoxyguanosine (B1662781) through a multi-step process involving protection, chlorination, reduction, and conversion to a phosphoramidite unit for incorporation into the oligonucleotide. Such modifications are aimed at enhancing specific binding properties, for instance, to improve the stability of DNA triplex structures.

Compound Index

Molecular Interactions and Recognition Mechanisms of 2 Deoxynebularine

Interactions with Deoxyribonucleic Acid (DNA)

2'-Deoxynebularine's engagement with DNA is multifaceted, influencing the stability and recognition properties of DNA duplexes and triplexes. Its behavior is largely dictated by the context of the surrounding nucleic acid sequence and structure.

Base-Pairing Characteristics and Fidelity within DNA Duplexes

As a purine (B94841) analogue, this compound can be incorporated into DNA oligonucleotides. Its pairing preferences are not as specific as those of natural bases, leading to its characterization as a degenerate or universal base analogue. sigmaaldrich.com

The hydrogen bonding capacity of this compound is a key determinant of its interactions within a DNA duplex. Model-building studies and experimental data suggest that it can form a single hydrogen bond with natural bases. Specifically, the N1 position of the this compound ring system can act as a hydrogen bond acceptor, allowing it to interact with the exocyclic amino groups of cytosine or adenine (B156593).

Nuclear Magnetic Resonance (NMR) studies have been employed to investigate the hydrogen bond strengths in DNA dodecamers containing this compound paired with 5-substituted-2'-deoxyuridine derivatives. These studies revealed a linear correlation between the pKa values of the deoxyuridine derivatives and various NMR parameters, providing insights into the electronic effects on hydrogen bond stability. scispace.com The purine core of this compound is also thought to contribute to base stacking interactions within the DNA duplex.

The stability of a DNA duplex is a complex interplay of hydrogen bonding and base stacking interactions. glenresearch.comatdbio.com The incorporation of this compound can influence this stability. While it lacks the multiple hydrogen bonds of canonical base pairs, its aromatic purine structure contributes to stacking interactions with adjacent bases, which is a major factor in duplex stability. atdbio.com

Hydrogen Bonding Contributions

Role as a Universal Base Analogue in Oligonucleotide Hybridization

In applications such as primer design for polymerase chain reaction (PCR) or probes for hybridization, degeneracy in the genetic code can present a challenge. glenresearch.com this compound, along with other analogues like 2'-deoxyinosine (B131508), is utilized as a universal or degenerate base to address this issue. sigmaaldrich.comglenresearch.comglenresearch.comglenresearch.com It can be placed at ambiguous positions within an oligonucleotide sequence, where it can pair with any of the four natural bases, albeit with unequal affinities. biosyn.com

This property stems from its ability to form a minimal number of hydrogen bonds with each natural base, coupled with its contribution to stacking interactions. While it exhibits low but unequal hydrogen bonding to the four bases, this allows for the design of probes and primers that can bind to a range of related but non-identical target sequences. glenresearch.comglenresearch.com However, for some applications, other universal bases like 5-nitroindole (B16589), which primarily stabilizes duplexes through stacking interactions without forming hydrogen bonds, may be preferred for their lack of base-pairing bias.

Interactions with DNA Polymerases

Impact on DNA Replication Processes

The efficiency and fidelity of DNA polymerases can be altered when encountering modified bases in the template. For example, studies with human DNA polymerase λ and β have shown that the size of a gap in the DNA substrate can affect both the catalytic efficiency and the fidelity of nucleotide incorporation. While this compound itself was not the focus of this particular study, it highlights how template structure can modulate polymerase function.

The ability of a polymerase to bypass a lesion or an analog-containing site is a critical aspect of DNA damage tolerance mechanisms. The structural distortion in the DNA duplex caused by an analog like this compound, which lacks standard hydrogen bonding capabilities, could be recognized by the replication machinery, potentially leading to the recruitment of specialized, lower-fidelity polymerases to bypass the site, which can be a source of mutations.

Interactions with Ribonucleic Acid (RNA)

Effects on RNA Editing by Adenosine (B11128) Deaminases Acting on RNA (ADARs)

Adenosine deaminases acting on RNA (ADARs) are enzymes that catalyze the conversion of adenosine (A) to inosine (B1671953) (I) in double-stranded RNA (dsRNA). escholarship.orgnih.gov This A-to-I editing is a crucial post-transcriptional modification that can alter the coding potential of mRNAs, create or destroy splice sites, and influence other cellular processes. escholarship.orgnih.gov ADARs can be directed to specific sites in the transcriptome using guide RNAs (gRNAs) that form a duplex with the target RNA, making them promising tools for therapeutic RNA editing. nih.gov The interaction of this compound with the ADAR-RNA complex has been explored to modulate the efficiency of this editing process.

Modulation of Deamination Rates

Research has shown that the chemical modification of guide RNAs can significantly impact the efficiency and selectivity of the ADAR-mediated editing reaction. Specifically, the identity of the nucleotide in the guide strand at the position immediately 5' to the editing site (the -1 position) plays a critical role. nih.gov

Studies investigating the effect of various nucleoside analogs at this -1 position have revealed that this compound (dN) can enhance the rate of deamination by both human ADAR1 and ADAR2. nih.gov This increased editing efficiency was observed for gRNAs targeting several different sites, including the human MECP2 W104X site, the mouse IDUA W392X site, and a site in the 3'-UTR of human ACTB. nih.gov

The enhancement of deamination rates by this compound at the -1 position is a significant finding, as it provides a strategy for optimizing the efficiency of site-directed RNA editing. The in vitro trends observed for this compound and other analogs at the -1 position have also been validated in human cells, confirming the relevance of these findings in a cellular context. nih.gov This work underscores the importance of the guide RNA's -1 position in ADAR-mediated editing and identifies this compound as a valuable modification for enhancing editing efficiency. nih.gov

Table 2: Effect of this compound on ADAR Deamination Rates

| Target Site | ADAR Enzyme | Effect of this compound at -1 Position of gRNA | Reference |

|---|---|---|---|

| Human MECP2 W104X | ADAR1 and ADAR2 | Increased in vitro deamination rates | nih.gov |

| Mouse IDUA W392X | ADAR1 and ADAR2 | Increased in vitro deamination rates | nih.gov |

| Human ACTB 3'-UTR | ADAR1 and ADAR2 | Increased in vitro deamination rates | nih.gov |

Positional Effects within Guide RNAs

The strategic placement of this compound (dN) within guide RNAs (gRNAs) has been shown to significantly influence the efficiency of RNA editing by adenosine deaminases that act on RNA (ADARs). nih.govresearchgate.net ADARs are enzymes that convert adenosine (A) to inosine (I) in double-stranded RNA, a process that can be harnessed for therapeutic site-directed RNA editing by using gRNAs to target specific adenosines. nih.govresearchgate.netescholarship.orgescholarship.org

High-resolution structural studies of ADAR2-RNA complexes have highlighted a unique conformation of the nucleotide in the guide strand that is base-paired with the 5' nearest neighbor of the target adenosine, a position referred to as -1. nih.govresearchgate.net Research has demonstrated that introducing this compound at this -1 position in a gRNA targeting a 5'-UA-3' site can enhance the in vitro deamination rates of both human ADAR1 and ADAR2. nih.govresearchgate.net This increased efficiency has been observed in gRNAs designed to target several sites, including the human MECP2 W104X site, the mouse IDUA W392X site, and a site within the 3'-UTR of human ACTB. nih.govresearchgate.netrsc.org

In comparative studies with other 2'-deoxy analogs at the -1 position, this compound demonstrated an improvement in the deamination rate over the natural ribonucleoside adenosine (rA). rsc.org While it did not show a significant difference in rate compared to 2'-deoxyadenosine (B1664071) (dA), it outperformed other analogs like 2'-deoxyinosine (dI) and 3-deaza-2'-deoxyadenosine, which showed no significant rate difference compared to rA. rsc.org Conversely, analogs such as 2'-deoxycytidine (B1670253) (dC) and an abasic 2'-deoxyribose at the -1 position were found to inhibit the editing of the target site. rsc.org

The table below summarizes the observed rate constants for ADAR2-mediated editing at the MECP2 W104X site with different 2'-deoxyribonucleoside analogs at the -1 position of the guide RNA.

Effect of -1 Position 2'-Deoxyribonucleoside Analogs on ADAR2 Deamination Rate

| -1 Analog | Observed Rate Constant (kobs, min-1) | Relative Rate to rA |

|---|---|---|

| rA (control) | 0.3 ± 0.1 | 1.0 |

| This compound (dN) | Data not available in provided text | Improved over rA |

| 2'-Deoxyadenosine (dA) | Data not available in provided text | Increased rate |

| 2'-Deoxyinosine (dI) | Data not available in provided text | No significant difference from rA |

| 3-Deaza-2'-deoxyadenosine | Data not available in provided text | No significant difference from rA |

| 2'-Deoxycytidine (dC) | Data not available in provided text | Inhibited editing |

Enzyme Interactions Beyond Nucleic Acid Polymerization

Inhibition of Adenosine Deaminase (ADA)

This compound is recognized as an inhibitor of adenosine deaminase (ADA), an enzyme crucial for purine metabolism. jst.go.jp ADA catalyzes the deamination of adenosine and deoxyadenosine (B7792050) to inosine and deoxyinosine, respectively.

Nebularine (B15395), the riboside counterpart of this compound, acts as a competitive inhibitor of ADA. jst.go.jp While specific kinetic values for this compound's inhibition of ADA1 are not detailed in the provided search results, studies on the ADA2 isoenzyme have shown that nebularine exhibits an apparent Ki value of 1.5 mM. In comparison, potent ADA inhibitors like coformycin (B1669288) and 2'-deoxycoformycin (B8070352) have much lower apparent Ki values of 20 nM and 19 nM, respectively, for ADA2.

The structural features of purine analogs are critical for their binding affinity to ADA. For the ADA2 isoenzyme, the presence and nature of substituents on the purine ring and the sugar moiety influence inhibitory activity. While nebularine shows inhibitory effects, it is considerably less potent than tight-binding inhibitors like 2'-deoxycoformycin (pentostatin). jst.go.jp The structural requirements for potent ADA1 inhibitors, such as (+)-erythro-9-(2-S-hydroxy-3-R-nonyl)adenine, are distinct, as this compound does not effectively inhibit ADA2. The development of specific inhibitors for different ADA isoenzymes relies on understanding these structure-activity relationships.

Kinetic Characterization of ADA Inhibition

Effects on Other Purine-Metabolizing Enzymes

Beyond its interaction with ADA, nebularine has been reported to inhibit other enzymes involved in purine metabolism, such as S-adenosylhomocysteine hydrolase and xanthine (B1682287) oxidase. jst.go.jp The metabolism of purines involves a complex network of enzymes, including 5'-nucleotidase and purine nucleoside phosphorylase (PNP), which play vital roles in nucleotide degradation and salvage pathways. utah.edupressbooks.pub Deficiencies in these enzymes can lead to severe immunodeficiency diseases. utah.edupressbooks.pub While this compound has been shown to inhibit enzyme activities in various cells, specific interactions with the broader range of purine-metabolizing enzymes are not extensively detailed in the provided information. biosynth.compannacean.com

Inhibition of Cellular Protein Synthesis (in vitro)

This compound has been identified as an effective inhibitor of cellular protein synthesis in vitro. biosynth.compannacean.com This inhibitory action is a significant aspect of its biological activity. However, the specific mechanisms through which it impedes protein synthesis are not fully elucidated in the available search results. This effect is noted alongside its ability to inhibit viral replication and cellular proliferation. biosynth.compannacean.com

Compound Names

Mechanisms Underlying Preclinical Biological Effects of 2 Deoxynebularine

Antiviral Mechanisms in Cellular Models

2'-Deoxynebularine, a nucleoside analog, has demonstrated potential as an antiviral agent in preclinical studies. Its mechanisms of action primarily revolve around the disruption of viral replication processes at the molecular level.

Inhibition of Viral DNA Synthesis

A key antiviral mechanism of this compound is its ability to inhibit viral DNA synthesis. As a nucleoside analog, it can be taken up by cells and metabolically converted into its triphosphate form. This triphosphate analog can then act as a substrate for viral DNA polymerases.

Once incorporated into a growing viral DNA chain, this compound can terminate the chain elongation process. This is because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, a critical step in DNA synthesis. By binding to the viral DNA, it effectively halts the production of new viral genetic material. This inhibition of DNA synthesis has been observed in various in vitro models.

Interference with Viral Replication Cycles (e.g., HIV-1)

This compound has been shown to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1) in vitro. The replication of HIV-1, a retrovirus, is dependent on the enzyme reverse transcriptase, which synthesizes a DNA copy of the viral RNA genome. This compound triphosphate can act as a competitive inhibitor of the natural deoxynucleoside triphosphates for this enzyme.

By interfering with the reverse transcription process, this compound prevents the formation of the proviral DNA that would normally integrate into the host cell's genome. This disruption of a crucial early step in the HIV-1 life cycle effectively stops viral replication. The sensitivity of HIV-1 replication to the intracellular concentrations of deoxynucleoside triphosphates underscores the potential for nucleoside analogs like this compound to act as effective antiviral agents.

Cellular Proliferation Inhibition and Anticancer Mechanisms (in vitro)

In addition to its antiviral properties, this compound has exhibited inhibitory effects on cellular proliferation, suggesting potential as an anticancer agent. These mechanisms have been investigated in various cancer cell lines in vitro.

Impact on Cellular DNA Synthesis

Similar to its antiviral mechanism, this compound can inhibit cellular DNA synthesis. After its conversion to the triphosphate form within the cell, it can be incorporated into the DNA of proliferating cells by cellular DNA polymerases. This incorporation can lead to chain termination and disrupt the normal process of DNA replication, which is essential for cell division. The inhibition of cellular protein synthesis has also been noted as a potential mechanism.

Induction of Cellular Apoptosis (in vitro studies)

Studies have indicated that this compound can induce apoptosis, or programmed cell death, in cancer cells. For instance, in U937 cells, treatment with a related compound led to a significant increase in the percentage of apoptotic cells. The induction of apoptosis is a key mechanism for many anticancer drugs. While the precise signaling pathways triggered by this compound are still under investigation, it is believed that the DNA damage and replication stress caused by the compound can activate intrinsic apoptotic pathways. preprints.org The process of apoptosis can be initiated through DNA double-strand breaks. preprints.org

Effects on Oxidative DNA Damage in Animal Cells

This compound may also exert its anticancer effects by influencing oxidative DNA damage. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and a cell's ability to detoxify them, can lead to DNA damage. This damage, if not properly repaired, can contribute to mutagenesis and carcinogenesis. Some research suggests that this compound could play a role in modulating the cellular response to oxidative DNA damage, potentially contributing to its antiproliferative effects. However, the exact mechanisms by which it influences oxidative DNA damage and repair pathways require further elucidation.

Applications in Molecular Biology and Biotechnology Research

Oligonucleotide Probe and Primer Design

The design of oligonucleotide probes and primers is frequently complicated by the degeneracy of the genetic code, where multiple codons can specify the same amino acid. This necessitates the creation of degenerate probes or primers, which are complex mixtures of oligonucleotides. 2'-Deoxynebularine provides a strategic solution to this challenge. biosyn.com

When designing primers based on protein sequences (back-translation), ambiguity in the nucleotide sequence is common. biosyn.com One strategy to manage this is to use a mixture of bases at the degenerate positions. genelink.comglenresearch.com However, an alternative and often preferred approach is the incorporation of a "universal base" that can pair with all four standard bases (Adenine, Guanine, Cytosine, and Thymine). biosyn.comgenelink.comglenresearch.com

Oligonucleotides containing this compound are utilized as primers in both Polymerase Chain Reaction (PCR) and sequencing reactions. Its incorporation is particularly useful when targeting gene families or related genes from different organisms where sequence information is incomplete. By placing this compound at positions of four-fold degeneracy, a single primer sequence can be used in place of a degenerate mixture.

While effective, this compound is one of several options for universal bases, each with distinct properties. Its performance can be compared to other commonly used analogs like 2'-Deoxyinosine (B131508) and non-hydrogen bonding analogs such as 5-Nitroindole (B16589). biosyn.comgenelink.comglenresearch.com

Table 1: Comparison of Common Universal Base Analogs

| Analog | Mechanism of Action | Key Characteristics |

|---|---|---|

| This compound | Forms weak, unequal hydrogen bonds with all four natural bases; maintains base stacking. genelink.comglenresearch.com | Purine (B94841) analog; used to reduce degeneracy in primers and probes. biosyn.combiosyn.com |

| 2'-Deoxyinosine | Forms wobble base pairs, with a preference for pairing with Cytosine. genelink.com | Most commonly used universal base; shows base-pairing bias. genelink.comglenresearch.com |

| 5-Nitroindole | Does not form significant hydrogen bonds; stabilizes duplex through base stacking (intercalation). genelink.comglenresearch.com | Considered a true universal base due to lack of pairing discrimination; stability is context-dependent. genelink.com |

Reducing Oligonucleotide Degeneracy

Tools for Studying Nucleic Acid Structure and Function

The distinct characteristics of this compound make it a valuable tool for interrogating the intricate structures of nucleic acids and their interactions with other molecules.

Understanding how proteins recognize and bind to specific DNA sequences is fundamental to molecular biology. Modified oligonucleotides containing this compound are used to investigate these interactions. For instance, oligonucleotides incorporating this compound have been synthesized to study the structural and mechanistic properties of DNA repair enzymes. In a study on the cancer-associated variant of the DNA glycosylase MutY, this compound was incorporated into a DNA duplex opposite an adenine (B156593) to create a substrate analog. This allowed researchers to capture structural snapshots of the enzyme in complex with its DNA target, providing insights into the enzyme's mechanism. It is also employed to investigate the function of DNA endonucleases.

Furthermore, this compound has been used to investigate non-canonical DNA structures, such as triple-helix motifs. Its ability to occupy a position within a sequence without contributing strong, directional hydrogen bonds helps to elucidate the energetic and structural requirements of these complex formations.

Table 2: Illustrative Thermal Stability (Tm) of Duplexes Containing a Single this compound (dN) Modification

| Duplex Sequence (5' to 3') | Tm (°C) | ΔTm vs. A-T pair (°C) |

|---|

Note: Data is illustrative, based on findings from Eritja et al., Nucleic Acids Research (1986), showing the destabilizing effect of placing this compound (dN) opposite the four canonical bases compared to a standard A-T pair in the same sequence context. Actual values are sequence and buffer dependent.

Probing DNA-Protein Interactions

Development of Modified Oligonucleotides for Research Purposes

The chemical synthesis of oligonucleotides containing this compound is well-established. It is typically introduced during automated solid-phase DNA synthesis using its corresponding phosphoramidite (B1245037) building block. nih.gov The availability of this compound phosphoramidite allows for its site-specific incorporation at any desired position within an oligonucleotide sequence. biosyn.com

This capability has spurred the development of a wide range of modified oligonucleotides for research. Beyond its role as a universal base, derivatives of this compound are being created to introduce novel functionalities. For example, research has focused on the post-synthetic modification of oligonucleotides containing 2-aminoethyl-2'-deoxynebularine derivatives. nih.gov These modifications can be used to attach other molecules, such as fluorophores or cross-linking agents, to the nucleobase, creating sophisticated probes for studying nucleic acid biology. nih.gov The synthesis and characterization of oligonucleotides containing these analogs are crucial for expanding the molecular toolkit available for biotechnology and therapeutic research. genelink.com

Enhancement of Oligonucleotide Stability

The incorporation of this compound into DNA duplexes presents a complex effect on stability. As a universal base analog, it is designed to pair with any of the four canonical bases. However, unlike modifications such as 2-aminoadenine which add hydrogen bonds to increase stability, this compound lacks the functional groups to form strong, specific hydrogen bonds. glenresearch.com Consequently, its presence opposite a natural base typically leads to a destabilization of the duplex when compared to a canonical Watson-Crick base pair.

Research has quantified the impact of substituting this compound (dN) for a natural base. For instance, in one study, the replacement of a single dA residue in a dodecamer duplex with dN resulted in a significant drop in T_m, highlighting its destabilizing effect relative to a standard A-T pair.

Table 1: Effect of this compound on DNA Duplex Melting Temperature (T_m) This table presents illustrative data based on findings from nucleic acid stability studies. Actual values are sequence and context-dependent.

| Oligonucleotide Duplex Sequence (5'-3') | Modification | T_m (°C) | ΔT_m (°C) | Reference |

| GCA-TGC-A -GTC-AGC | None (Canonical A-T pair) | 52.0 | - | , |

| GCA-TGC-dN -GTC-AGC | This compound (dN) | 41.5 | -10.5 | , |

Despite this inherent destabilization, its utility lies in applications where maintaining a precise T_m is less critical than achieving universal pairing. biosyn.com

Modulation of Hybridization Specificity

This compound is frequently employed as a "universal base" to address sequence ambiguity in primers and probes. In situations where the target sequence is degenerate, such as in primers designed from reverse-translated protein sequences, incorporating a universal base at the position of ambiguity can allow a single oligonucleotide to recognize multiple target variants. biosyn.com

This compound functions by pairing with all four natural nucleotides, although it does so with unequal affinity. The order of stability for pairs involving 2'-deoxyinosine, a similar universal base, is generally I-C > I-A > I-T ~ I-G. While specific quantitative comparisons for this compound are less commonly cited, it is understood to exhibit low but unequal hydrogen bonding to the four bases. glenresearch.combiosyn.comglenresearch.com This characteristic allows it to act as a placeholder, facilitating hybridization without the strict specificity of a standard nucleotide.

The use of this compound can therefore modulate hybridization specificity by reducing it, which is advantageous in several applications:

Degenerate PCR Primers: Allows amplification of a gene from a family of related sequences or from different species where the exact sequence is not conserved.

Probing and Mutagenesis: Enables the creation of probes that can bind to a range of related but distinct gene sequences or can be used in site-directed mutagenesis to introduce variability at a specific codon.

However, it is one of several strategies to manage degeneracy. Other options include using a mixture of bases at a degenerate site or employing other universal base analogs like 3-nitropyrrole (B1211435) or 5-nitroindole, which function primarily through intercalating and stacking effects rather than hydrogen bonding. glenresearch.com

Chemical Biology Applications

This compound serves as a valuable molecular probe in chemical biology for dissecting complex biological processes involving nucleic acids. biosyn.com Its ability to act as a non-hydrogen bonding purine analog allows researchers to investigate the roles of specific functional groups in protein-DNA interactions and enzymatic mechanisms.

A significant application is in the study of DNA repair enzymes. For example, the substrate specificity of the E. coli formamidopyrimidine-DNA glycosylase (Fpg protein), an enzyme that repairs oxidative DNA damage, was examined using oligonucleotides containing various modified purines, including 8-oxo-2'-deoxynebularine (8-oxodN). By comparing the enzyme's activity on substrates with and without key keto groups (such as the C6 keto group), researchers could elucidate the specific moieties required for recognition and catalysis. The specificity constant for the Fpg-catalyzed cleavage of a duplex containing 8-oxodN paired with cytosine was found to be dramatically lower than for duplexes containing 8-oxoguanine or 8-oxoinosine, demonstrating the critical role of the C6 keto group in the enzymatic mechanism.

Table 2: Kinetic Parameters for Fpg Protein Cleavage of Duplex Oligonucleotides Containing Oxidized Purines

| Substrate (8-oxo-Purine:dC) | Specificity Constant (k_cat/K_m) (min⁻¹ nM⁻¹ x 10⁻³) | Reference |

| 8-oxo-2'-deoxyguanosine (8-oxodG) | 9.3 | |

| 8-oxo-2'-deoxyinosine (8-oxodI) | 18 | |

| 8-oxo-2'-deoxynebularine (8-oxodN) | 0.024 |

More recently, this compound has been utilized in the field of therapeutic RNA editing. Site-directed RNA editing using endogenously expressed adenosine (B11128) deaminases that act on RNA (ADARs) is a promising therapeutic strategy. This approach uses a guide RNA (gRNA) to direct the ADAR enzyme to a specific adenosine in a target RNA for its conversion to inosine (B1671953). Research has shown that the identity of the nucleotide in the gRNA that pairs with the target adenosine's 5' neighbor (the -1 position) is crucial for editing efficiency. Studies exploring various nucleoside analogs at this -1 position found that this compound significantly increased the in vitro deamination rates for both human ADAR1 and ADAR2 enzymes across multiple target sites. This enhancement demonstrates its potential for optimizing the design of guide strands for therapeutic applications.

Other chemical biology applications include:

Probing DNA Structure: Used to investigate triple-helix motifs and the function of DNA endonucleases.

Aptamer Development: Incorporated into aptamers, which are oligonucleotides that bind to specific target molecules, to study their structure and function. ntsbio.com

Development of Biosensors: Employed in the development of electrochemical sensors for detecting DNA lesions.

Comparative Studies and Structural Activity Relationships

Structural-Activity Relationship (SAR) Studies in Preclinical Contexts

The biological effects of 2'-Deoxynebularine and other nucleoside analogs are intricately linked to their chemical structures. SAR studies investigate how modifications to the nucleobase or the sugar moiety impact their activity, providing a roadmap for the rational design of more potent and specific therapeutic agents.

Modifications to the purine (B94841) or pyrimidine (B1678525) base of a nucleoside analog can dramatically alter its biological properties. The absence of functional groups for hydrogen bonding in this compound is a key determinant of its character as a universal base. In contrast, adding or altering functional groups can enhance specificity or introduce new functionalities. For example, the development of 2-amino-3-methylpyridinyl pseudo-dC was aimed at achieving specific recognition of a CG base pair inversion in a triplex DNA structure.

In the context of ADAR modulation, modifications to the purine ring of adenosine (B11128) analogs have revealed differences between ADAR1 and ADAR2. ADAR2 can tolerate a carbon substitution for nitrogen at the

Emerging Research Directions and Future Challenges

Advanced Synthetic Strategies for Complex Derivatives

The functional utility of 2'-Deoxynebularine is greatly expanded through the chemical synthesis of its derivatives. Modern synthetic chemistry is focused on creating complex analogues with tailored properties, such as enhanced stability, specific binding affinities, or fluorescent capabilities.

One promising approach involves palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction. This method allows for the straightforward creation of C-6 arylpurine 2'-deoxyriboside analogues, effectively attaching various aryl groups to the purine (B94841) core. This strategy opens the door to a wide array of novel C-6 aryl this compound analogues, whose properties can be fine-tuned by altering the attached aromatic system.

Another area of advanced synthesis focuses on attaching bulky or functional moieties to the deoxyribose sugar. For instance, the synthesis of 5'-O-(9-Phenylxanthen-9-yl)-2'-deoxynebularine introduces a large, fluorescent group at the 5' position. ontosight.ai Such modifications can dramatically alter the molecule's ability to interact with nucleic acids and can be leveraged for developing molecular probes. ontosight.ai The development of phosphoramidite (B1245037) versions of this compound and its derivatives is crucial for their incorporation into synthetic oligonucleotides using automated DNA synthesizers. csic.es This allows for the precise placement of the analogue within a DNA or RNA strand to study its effects on duplex stability, enzyme recognition, and cellular function.

Table 1: Examples of Synthetic Derivatives of this compound

| Derivative Name | Synthetic Strategy/Key Feature | Potential Application | Reference(s) |

|---|---|---|---|

| C-6 Aryl this compound Analogues | Palladium-catalyzed Suzuki-Miyaura cross-coupling | Modulation of biological activity, therapeutic agents | |

| 5'-O-(9-Phenylxanthen-9-yl)-2'-deoxynebularine | Attachment of a phenylxanthen-9-yl group at the 5' position | Molecular probing, imaging techniques due to fluorescent properties | ontosight.ai |

| This compound Phosphoramidite | Conversion to a phosphoramidite chemical form | Incorporation into synthetic oligonucleotides for research tools | glenresearch.com |

High-Throughput Screening for Novel Interactions

High-throughput screening (HTS) provides a powerful platform for discovering new biological activities of nucleoside analogues like this compound. By testing large libraries of compounds against specific biological targets, HTS can rapidly identify "hits" for further development. While specific HTS campaigns for this compound are not widely published, the methodology has been successfully applied to other purine and nucleoside analogues, providing a clear blueprint for future research.

For example, HTS assays have been developed to identify nucleoside analogues that can suppress HIV-1 expression in infected macrophages. asm.org In one such screen of approximately 6,000 compounds, several purine analogues were identified as potent suppressors of HIV-1 transcription. Similarly, a resorufin-based HTS assay was used to screen a 5,203-compound library for agents effective against the parasite Trichomonas vaginalis, which led to the discovery of highly potent 7-deazaadenosine analogues.

These established HTS protocols could be readily adapted to screen for novel interactions of this compound and its derivatives. Potential applications for such screens include:

Identifying novel antiviral or anticancer activities.

Discovering inhibitors or modulators of specific enzymes, such as kinases or polymerases.

Screening for compounds that interfere with specific protein-nucleic acid interactions.

The success of HTS in identifying bioactive nucleoside analogues for infectious diseases demonstrates its potential to unlock new therapeutic avenues for this compound.

Integration with Systems Biology Approaches

To fully understand the biological impact of a compound like this compound, it is essential to look beyond single-target interactions and embrace a holistic, systems-level perspective. The integration of "omics" data—such as genomics, proteomics, and metabolomics—with traditional pharmacological studies can provide a comprehensive view of how this compound affects cellular networks. nih.gov

Systems biology approaches can help address several key questions:

Mechanism of Action: By analyzing global changes in gene expression (transcriptomics) or protein levels (proteomics) following treatment with this compound, researchers can generate hypotheses about its primary molecular targets and downstream pathways.

Off-Target Effects: No drug is perfectly specific. Omics data can help identify unintended interactions, which is crucial for predicting potential side effects and understanding the complete pharmacological profile.

Biomarker Discovery: Integrating omics data from clinical samples can help identify biomarkers that predict a patient's response to a this compound-based therapy, paving the way for precision medicine. nih.gov

Mechanistic models, informed by omics data, can simulate the effects of the compound on complex biological systems, such as the cancer immunity cycle. This approach allows for the quantitative evaluation of a drug's impact and can guide the development of combination therapies. As biomedical research becomes increasingly data-driven, the integration of systems biology will be indispensable for translating the basic science of this compound into clinical applications. nih.gov

Development of Novel Research Tools

Beyond its potential as a therapeutic agent, this compound itself serves as a valuable research tool in molecular biology and biotechnology. Its unique property of being a purine analogue that lacks hydrogen-bonding functional groups allows it to act as a "universal base" in certain contexts. biosyn.com

Table 2: this compound as a Research Tool

| Application Area | Description | Research Finding/Use | Reference(s) |

|---|---|---|---|

| Nucleic Acid Structure & Stability | Incorporated into oligonucleotides to probe the effects of base stacking and hydrogen bonding. | Used as a degenerate nucleoside in primers and probes. Functions as a universal base analogue that can pair with natural bases, albeit with unequal affinity. biosyn.com | biosyn.com |

| Enzyme-DNA Interactions | Used as a substrate analogue to study the recognition mechanisms of DNA repair enzymes and polymerases. | Employed in studies of Vsr mismatch endonuclease and to probe the template characteristics in DNA synthesis. | |

| RNA Editing | Incorporated into guide RNAs (gRNAs) to modulate the efficiency of ADAR-mediated site-directed RNA editing. | Placing this compound at a specific position in a gRNA increased the in vitro deamination rate by ADAR1 and ADAR2 enzymes. researchgate.net | researchgate.net |

| DNA Triple-Helix Formation | Used to investigate the recognition of base pairs within purine•purine•pyrimidine (B1678525) triple-helix motifs. | Acknowledged for its utility in studies of non-canonical DNA structures. |

| Molecular Probes | Derivatives are synthesized with fluorescent tags to act as probes for detecting nucleic acids or studying molecular interactions. | The 5'-O-(9-Phenylxanthen-9-yl) derivative has potential use in molecular probing and imaging due to its fluorescent properties. ontosight.ai | ontosight.ai |

The ability to easily incorporate this compound into synthetic DNA and RNA strands via phosphoramidite chemistry has made it a versatile tool for a wide range of biochemical and structural studies. Recent research has highlighted its effectiveness in optimizing guide RNAs for therapeutic RNA editing, demonstrating its continued relevance in cutting-edge biotechnology. researchgate.net

Overcoming Research Limitations in Preclinical Development

The translation of a promising compound from the laboratory to the clinic is fraught with challenges. For nucleoside analogues like this compound, the preclinical development phase presents several significant hurdles that must be overcome.

A primary challenge is achieving favorable pharmacological properties. This includes ensuring adequate metabolic stability, as nucleoside analogues can be susceptible to degradation by cellular enzymes. Furthermore, efficient delivery to target tissues and cells is critical, as is minimizing toxicity to healthy cells. The lack of efficacy or unforeseen toxicity are common reasons for failure in preclinical studies.

A significant limitation is often the transition from in vitro (cell-based) assays to in vivo (animal model) studies. A compound that shows high potency in a petri dish may not be effective in a complex living organism due to factors like poor bioavailability, rapid metabolism, or off-target effects. For instance, in the development of antitrichomonal nucleoside analogues, promising in vitro hits required subsequent evaluation in a murine model to validate their potential, a critical but challenging step.

Future research must focus on:

Medicinal Chemistry Optimization: Systematically modifying the structure of this compound to improve its drug-like properties (e.g., stability, solubility, target affinity) while reducing toxicity.

Advanced Drug Delivery Systems: Developing formulation strategies, such as nanoparticles or prodrug approaches, to enhance the delivery and targeting of this compound.

Predictive Animal Models: Utilizing relevant animal models of disease that can more accurately predict the efficacy and safety of the compound in humans.

Toxicology and Safety Pharmacology: Conducting thorough studies to understand the potential adverse effects of this compound on major organ systems before it can be considered for human trials.

Overcoming these limitations will require a multidisciplinary effort, combining expertise in medicinal chemistry, pharmacology, and drug metabolism to successfully advance this compound derivatives through the preclinical pipeline.

Q & A

Q. How is 2'-Deoxynebularine synthesized and characterized in experimental settings?

this compound derivatives are synthesized via Pd-catalyzed cross-coupling reactions. For example, 2-amino-6-aryl-substituted derivatives (e.g., 6b, 6c, 6d) are prepared by reacting protected this compound precursors with arylboronic acids. Characterization involves NMR spectroscopy (e.g., H and C) to confirm hydrogen environments and HRMS to verify molecular weights. Chromatography (e.g., CHCl/acetone) ensures purity, with Rf values and spectral data critical for validation .

Q. What experimental methods confirm the base-pairing behavior of this compound in DNA duplexes?

NMR spectroscopy is a primary tool. Studies using N-labeled analogs and this compound in duplex DNA reveal hydrogen bonding patterns. For instance, H NMR chemical shifts and NOE correlations demonstrate preferential pairing with thymidine, mimicking adenosine’s behavior. X-ray crystallography or molecular dynamics simulations may supplement these findings .

Advanced Research Questions

Q. How does this compound influence DNA polymerase fidelity and activity in vitro?

Competitive incorporation assays using DNA polymerase α or Klenow fragment show that this compound triphosphate (dNTP) is incorporated opposite thymidine. Researchers measure kinetics (e.g., , ) to compare incorporation efficiency with natural dATP. Misincorporation rates (e.g., pairing with cytidine) are quantified via gel electrophoresis or primer extension assays .

Q. What strategies resolve contradictions in reported base-pairing specificity of this compound?

Contradictions (e.g., pairing with thymidine vs. cytidine) arise from varying experimental conditions (pH, temperature). To resolve these, replicate studies under standardized conditions (e.g., 25°C, pH 7.0) and use complementary techniques: NMR for hydrogen bonding, UV melting for duplex stability, and isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. How can this compound be utilized to probe RNA structure-function relationships?

In nucleotide analogue interference mapping (NAIM), this compound is incorporated during in vitro transcription (e.g., using T7 RNA polymerase). Transcripts are analyzed via HR-ESI-MS or LC-MS post-digestion to identify sites of incorporation. Functional assays (e.g., ribozyme activity) assess structural perturbations .

Methodological Guidance

Q. What experimental controls are essential when studying this compound’s enzymatic incorporation?

- Negative controls : Omit dNTPs or use polymerase-deficient mutants.

- Positive controls : Include natural dATP to benchmark incorporation efficiency.

- Validation : Use mass spectrometry or radioactive labeling (e.g., P) to confirm product integrity .

Q. How should researchers design studies to evaluate hydrogen bonding modifications caused by this compound?

- NMR titration experiments : Monitor chemical shift changes in H or N spectra upon duplex formation.

- Comparative analysis : Contrast results with canonical base pairs (e.g., dA:dT) to identify deviations.

- Computational modeling : Use density functional theory (DFT) to predict electronic effects on hydrogen bond strength .

Q. What statistical approaches are recommended for analyzing contradictory data on this compound’s biophysical properties?

- Meta-analysis : Aggregate data from multiple studies to identify trends.

- Bland-Altman plots : Assess agreement between conflicting datasets.

- Multivariate regression : Control for variables like buffer composition or ionic strength .

Data Presentation and Reproducibility

Q. How should researchers report synthetic yields and purity of this compound derivatives?

- Tables : Include columns for compound ID, reaction conditions (e.g., molar equivalents of reagents), yield (%), Rf values, and HRMS data.

- Supplementary information : Provide raw NMR spectra and chromatograms to enable independent verification .

Q. What criteria ensure reproducibility in studies involving this compound-containing oligonucleotides?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.